molecular formula C22H18O7 B14607466 Austocystin H CAS No. 58775-50-1

Austocystin H

Cat. No.: B14607466
CAS No.: 58775-50-1
M. Wt: 394.4 g/mol
InChI Key: LEZJSOUYTQTLGF-FGZHOGPDSA-N
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Description

Austocystin H is a member of the austocystin family, a group of fungal secondary metabolites derived from Aspergillus species. Structurally, austocystins are characterized by a fused xanthene-furan system with hydroxyl and alkyl substitutions. This compound (compound 8) was isolated from Aspergillus puniceus and identified through spectral data analysis . While its exact molecular structure remains underexplored in the provided evidence, it shares core structural features with other austocystins, such as austocystins A, B, D, and F, which are oxygenated xanthone derivatives with varying substituents .

This compound exhibits selective cytotoxicity against cancer cells. For example, it demonstrated potent anti-glioma activity in KT cells (IC50 = 0.69 μM) by inducing apoptosis via upregulation of p53 and Bax proteins, key regulators of mitochondrial apoptosis pathways .

Properties

CAS No.

58775-50-1

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one

InChI

InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1

InChI Key

LEZJSOUYTQTLGF-FGZHOGPDSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Structural Basis for CYP-Mediated Activation

While Austocystin H remains uncharacterized, its structural analog Austocystin D undergoes cytochrome P450 (CYP)-catalyzed epoxidation at its vinyl ether moiety . This activation mechanism shares parallels with aflatoxin B₁ bioactivation :

Feature Austocystin DAflatoxin B₁
Reactive moietyVinyl etherFuran ring
CYP isoform involvedCYP3A4, CYP2J2 CYP1A2, CYP3A4
Activation productDNA-damaging epoxide intermediateExo-8,9-epoxide
DNA adduct typeNot fully characterizedN7-guanine adducts

Hypothetical Reaction Pathways for this compound

Based on structural similarities to Austocystin D and related polyketides, potential reaction pathways could include:

2.1 Oxidative Activation

  • Epoxidation : Predicted at α,β-unsaturated carbonyl systems via CYP-mediated oxidation (analogous to Austocystin D) .

  • Hydroxylation : Likely at benzylic or allylic positions due to radical rebound mechanisms typical of CYP enzymes .

2.2 Conjugated Addition Reactions

  • Michael addition at electron-deficient double bonds (theoretical prediction based on α,β-unsaturated lactone motifs common in austocystins).

Critical Data Gaps

Current literature contains no experimental data for this compound. Key unanswered questions include:

Parameter Status for this compound Austocystin D Reference
CYP isoform specificityUnknownCYP2J2 , CYP3A4
Metabolic stabilityNot studiedt₁/₂ = 2.3 hr (human microsomes)
DNA adduct formationUncharacterizedγ-H2AX phosphorylation observed

Research Recommendations

To advance understanding of this compound's chemistry:

  • Conduct isotopic labeling studies with [¹³C]-precursors to track metabolic fate

  • Perform in vitro CYP phenotyping using recombinant human enzymes

  • Analyze reactive intermediate trapping via glutathione adduct formation assays

Scientific Research Applications

Mechanism of Action

Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues within the Austocystin Family

Compound Source Key Structural Features Bioactivity (IC50) Mechanism of Action
Austocystin H Aspergillus puniceus Xanthone-furan core; hydroxyl substitutions 0.69 μM (KT glioma cells) p53/Bax-mediated apoptosis
Austocystin D Aspergillus ustus C-4' oxygenation; vinyl ether group 1.28 μM (MDA-MB-231 breast cancer cells) CYP2J2-activated DNA damage
Austocystin B Aspergillus puniceus Similar core; 3-hydroxy-3-methylbutyl side chain 1.28 μM (MDA-MB-231) Mitochondrial apoptosis
Austocystin A Aspergillus ustus C-4' oxygenation; lacks alkyl chain Not reported Immunosuppressive activity
Asperustins A-J Aspergillus ustus C-4' oxygenated substitutions Varies by compound (e.g., cytotoxic, immunosuppressive) DNA damage or immune modulation

Key Observations :

  • Structural Differentiation : this compound lacks the C-4' oxygenation seen in asperustins (e.g., asperustin A) and dihydro-austocystin D, which alters metabolic activation pathways .
  • Bioactivity Variance : Unlike Austocystin D, which requires CYP2J2-mediated activation to induce DNA damage , this compound directly activates apoptotic pathways without CYP dependency .

Functional Analogues with Similar Mechanisms

Aflatoxin B1
  • Structure : Contains a difuran moiety but lacks the xanthone core .
  • Mechanism : CYP-activated DNA adduct formation, leading to mutagenicity.
  • Comparison : While both Austocystin D and aflatoxin B1 require CYP activation, Austocystin D shows 1,000-fold higher potency and selectivity in MCF7 cells compared to aflatoxin B1 . This compound, however, bypasses CYP dependency entirely .
Dihydro-austocystin D
  • Structure : Hydrogenated vinyl ether group in Austocystin D .
  • Activity : Lacks cytotoxicity (IC50 > 10 μM in MCF7 cells) due to inability to undergo CYP-mediated activation .
  • Contrast : this compound retains cytotoxicity despite structural simplicity, suggesting its mechanism is independent of metabolic activation .

Selectivity and Resistance Profiles

Compound Selectivity for Cancer Cells Resistance in MDR Models Key Resistance Factors
This compound High (e.g., glioma cells) Not studied Unknown; likely unrelated to ABC transporters
Austocystin D Cell-line-specific (CYP2J2-high cells) Resistant in CYP2J2-low cells CYP2J2 expression dictates sensitivity
Aflatoxin B1 Low Common in MDR models Broad CYP activation reduces selectivity

Critical Insight : Austocystin D’s selectivity is tightly linked to CYP2J2 expression, whereas this compound’s activity correlates with intrinsic apoptotic signaling, making it a candidate for cancers with dysfunctional p53/Bax pathways .

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